

Application Notes: Immunocytochemical Localization of 15-Lipoxygenase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15(S)-Hede

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Introduction to 15-Lipoxygenase (15-LOX)

15-Lipoxygenases (15-LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid, producing bioactive lipid mediators.[1][2] In humans, there are two primary isoforms, Arachidonate 15-Lipoxygenase (ALOX15, also known as 15-LOX-1) and Arachidonate 15-Lipoxygenase Type B (ALOX15B, or 15-LOX-2).[3][4] These enzymes are implicated in a wide range of physiological and pathological processes, including inflammation, immune regulation, cell differentiation, and cancer.[1][3] Their expression and localization are often cell-type specific and can be regulated by cytokines and other stimuli, making immunocytochemistry a critical tool for their study.

Subcellular and Tissue Localization of 15-LOX

Immunocytochemical studies have revealed distinct localization patterns for 15-LOX isoforms, which provides insight into their specific biological functions.

- ALOX15 (15-LOX-1): This isoform is constitutively expressed in cells such as eosinophils, reticulocytes, and airway epithelial cells.[5] Its expression can be induced in monocytes and macrophages by Th2 cytokines like Interleukin-4 (IL-4) and IL-13.[3][5] Within these cells, ALOX15 is predominantly found in the cytoplasm.[6] In macrophage foam cells, it has also been observed on the surface of cytoplasmic neutral lipid droplets.[7] In contrast to 5-lipoxygenase, ALOX15 does not typically translocate to the nuclear envelope upon cell stimulation.[6]

- ALOX15B (15-LOX-2): This isoform is highly expressed in tissues like the prostate, lungs, and skin.[8] Immunocytochemistry and biochemical fractionation have shown that ALOX15B has a more diverse subcellular distribution. It is found in multiple locations, including the cytoplasm, cytoskeleton, cell-cell borders, and the nucleus.[9] The nuclear import of ALOX15B is partly mediated by a bipartite nuclear localization signal (NLS) in its N-terminus.[9]

The specific localization of these enzymes is crucial for their function, as it determines their access to substrates and proximity to downstream signaling partners.

Involvement in Signaling Pathways

15-LOX enzymes and their lipid products are key components of several signaling pathways that regulate inflammation and cell growth.

- PPAR γ Pathway: Metabolites of 15-LOX, such as 15(S)-HETE and 13-HODE, can act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that plays a central role in dampening inflammation and regulating lipid metabolism.[10][11] Activation of PPAR γ by 15-LOX products can influence gene expression related to cell differentiation and inflammation.[10]
- MAPK Pathway: The 15-LOX pathway also intersects with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, 15-LOX-1 metabolites have been shown to up-regulate p38 MAPK activity.[12] This can lead to the phosphorylation and subsequent down-regulation of PPAR γ activity, indicating a complex regulatory feedback loop.[12] Activation of p38 MAPK is a critical step in cellular responses to stress and inflammatory cytokines.[13][14]

Quantitative Data Summary

The expression and localization of 15-LOX isoforms vary significantly depending on the cell type, tissue, and stimulation conditions.

Isoform	Cell/Tissue Type	Subcellular Localization	Expression Regulation / Notes	Reference
ALOX15	Human Eosinophils	Cytoplasm	Constitutively expressed.	[5]
Human Airway Epithelium	Cytoplasm	Strong immunoreactivity in ciliated bronchial cells.	[5][15]	
Human Monocytes/Macrophages	Cytoplasm	Expression is induced by IL-4 and IL-13.	[3][5]	
Human Reticulocytes	Cytoplasm	Constitutively expressed.	[5]	
Human Omental Adipose Tissue	Vasculature & Non-adipocytes	Exclusively expressed in omental, not subcutaneous, fat. Found in the stromal vascular fraction.	[16]	
ALOX15B	Human Prostate Epithelial Cells	Cytoplasm, Cytoskeleton, Nucleus, Cell-cell border	Abundantly expressed. Splice variants are often excluded from the nucleus.	[9]
Human Macrophages	Not specified	Constitutively expressed, in contrast to the inducible ALOX15.	[3]	

Experimental Protocols

Protocol 1: Immunocytochemistry/Immunofluorescence (ICC/IF) for Cultured Cells

This protocol provides a general guideline for the fluorescent detection of 15-LOX in cultured cells.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution: 0.1-0.5% Triton X-100 or Saponin in PBS
- Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 1% BSA in PBS
- Primary Antibody Dilution Buffer: 1% BSA in PBS
- Primary antibodies (e.g., Rabbit anti-ALOX15, Mouse anti-ALOX15B)
- Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips or in chamber slides to appropriate confluency.
- Washing: Gently wash the cells twice with ice-cold PBS.
- Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[\[17\]](#)

- Washing: Wash three times with PBS for 5 minutes each.
- Permeabilization: For intracellular targets like 15-LOX, incubate cells with Permeabilization Solution for 10-15 minutes at room temperature.[\[17\]](#)
- Washing: Repeat the wash step (Step 4).
- Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[\[18\]](#)
- Primary Antibody Incubation: Dilute the primary antibody against 15-LOX to its optimal concentration in Primary Antibody Dilution Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Washing: Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1 hour at room temperature, protected from light.[\[18\]](#)
- Washing: Repeat the wash step (Step 9), keeping the samples protected from light.
- Counterstaining: Incubate with DAPI solution for 5 minutes to stain the cell nuclei.
- Final Wash: Perform a final wash with PBS.
- Mounting: Carefully mount the coverslip onto a microscope slide using an anti-fade mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunohistochemistry (IHC) for Paraffin-Embedded Tissues

This protocol is for the detection of 15-LOX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized Water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Peroxidase Blocking Solution: 3% Hydrogen Peroxide in Methanol
- Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBST
- Primary Antibody (e.g., Rabbit anti-ALOX15)
- Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit-Biotin)
- Streptavidin-HRP Conjugate
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin Counterstain
- Mounting Medium

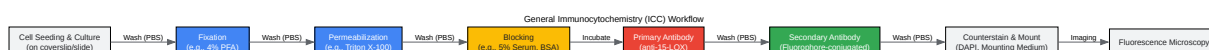
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).[\[19\]](#)
 - Transfer through a graded ethanol series: 100% (2x), 95%, 80%, 70% (3 minutes each).
[\[19\]](#)
 - Rinse in deionized water.

- Antigen Retrieval:
 - Immerse slides in Sodium Citrate Buffer and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[\[19\]](#)[\[20\]](#)
 - Allow slides to cool to room temperature (approx. 20 minutes).
- Peroxidase Blocking: Immerse slides in 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.[\[21\]](#) Wash with water and then PBST.
- Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature to block non-specific binding.[\[15\]](#)
- Primary Antibody Incubation: Drain blocking buffer and apply primary antibody diluted to its optimal concentration (e.g., 1:100 to 1:500).[\[8\]](#)[\[15\]](#) Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times with PBST for 5 minutes each.
- Secondary Antibody Incubation: Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
- Washing: Repeat the wash step (Step 6).
- Enzyme Conjugate Incubation: Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Repeat the wash step (Step 6).
- Signal Detection: Apply DAB substrate solution and incubate until a brown precipitate develops (typically 2-10 minutes). Monitor under a microscope.
- Stopping Reaction: Stop the color development by rinsing thoroughly with deionized water.
- Counterstaining: Lightly stain with Hematoxylin for 1-2 minutes. "Blue" the stain in running tap water.[\[21\]](#)
- Dehydration and Mounting:

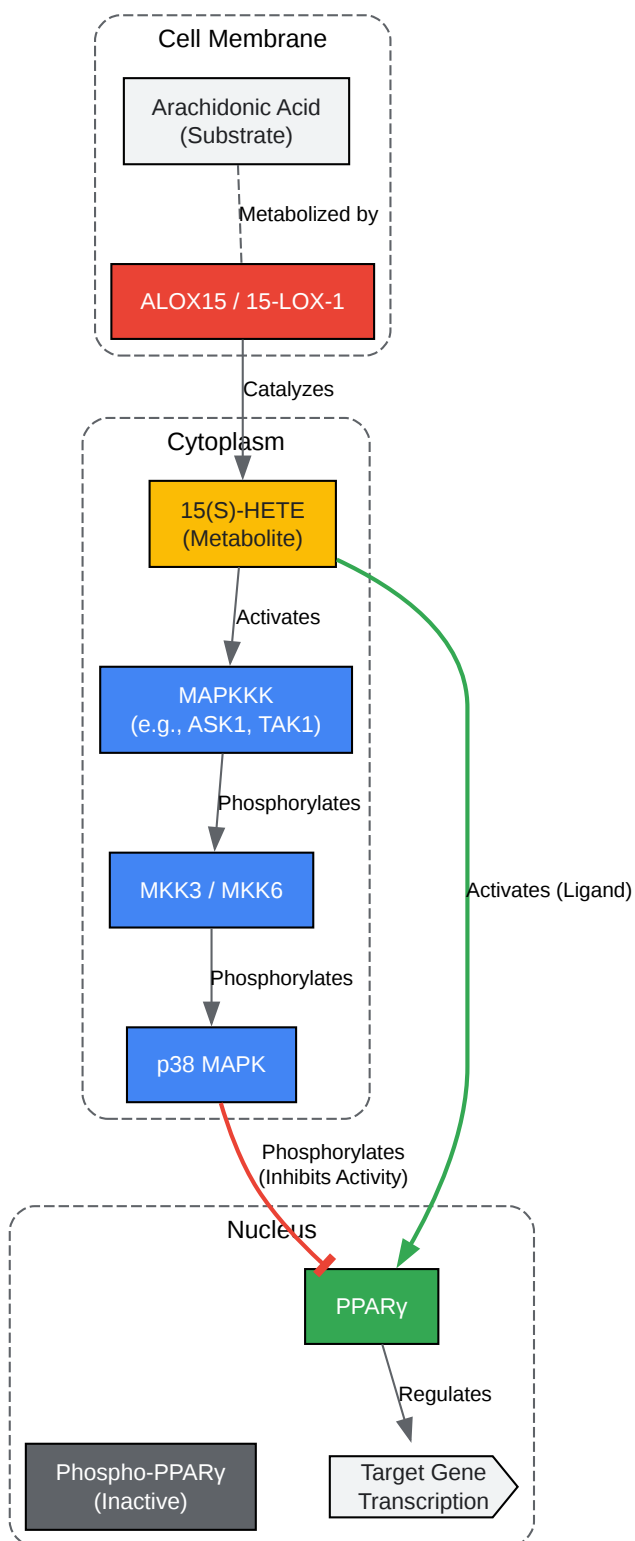
- Dehydrate the sections through a graded ethanol series (70%, 95%, 100% 2x).[21]
- Clear in xylene (2 changes).
- Coverslip using a permanent mounting medium.
- Imaging: Analyze with a bright-field microscope.

Visualizations



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Caption: A diagram illustrating the key steps of a typical immunocytochemistry (ICC) protocol.

15-LOX Signaling via PPAR γ and p38 MAPK[Click to download full resolution via product page](#)

Caption: 15-LOX signaling pathways involving PPAR γ activation and p38 MAPK-mediated inhibition.

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- To cite this document: BenchChem. [Application Notes: Immunocytochemical Localization of 15-Lipoxygenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10767675#immunocytochemical-localization-of-15-lipoxygenase]

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